Boc-D-FMK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

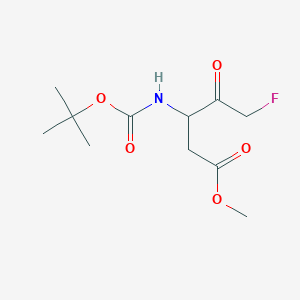

methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOOUCRHWJYCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940205 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187389-53-3 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-D-FMK: An In-Depth Technical Guide to a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-FMK, or Boc-Asp(OMe)-FMK, is a well-established cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, the key effector enzymes in apoptosis. Its ability to covalently bind to the active site of these cysteine proteases makes it an invaluable tool in the study of programmed cell death and a reference compound in the development of apoptosis-modulating therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. The caspase family of cysteine proteases plays a central role in the execution of this process. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

This compound is a synthetic peptide derivative that acts as a pan-caspase inhibitor. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group, an aspartic acid residue with a methyl ester (D(OMe)), and a fluoromethyl ketone (FMK) reactive group.[1] The methyl ester enhances cell permeability, and once inside the cell, it is cleaved by intracellular esterases to activate the inhibitor. The FMK group then forms an irreversible covalent bond with the cysteine residue in the active site of caspases, thereby inactivating the enzyme.[1]

Mechanism of Action

This compound functions as an irreversible inhibitor of caspases. The fluoromethyl ketone (FMK) moiety is the key to its inhibitory activity. The mechanism can be summarized in the following steps:

-

Cellular Uptake: The methyl ester group on the aspartic acid residue increases the hydrophobicity of the molecule, facilitating its passive diffusion across the cell membrane.

-

Intracellular Activation: Once inside the cell, non-specific intracellular esterases hydrolyze the methyl ester, exposing a free carboxylate group. This de-esterification is crucial for the inhibitor's activity.

-

Covalent Binding: The activated inhibitor then targets the active site of caspases. The aspartic acid residue mimics the natural substrate of caspases, directing the inhibitor to the enzyme's active site. The electrophilic fluoromethyl ketone group then reacts with the nucleophilic thiol group of the cysteine residue in the caspase active site, forming a stable, irreversible thioether bond. This covalent modification permanently inactivates the caspase.

Quantitative Inhibitory Data

This compound is characterized as a broad-spectrum or pan-caspase inhibitor, meaning it can inhibit a wide range of caspases. The most consistently reported quantitative measure of its efficacy is its ability to inhibit apoptosis induced by tumor necrosis factor-alpha (TNF-α).

| Parameter | Value | Cell Type | Inducer | Reference |

| IC50 | 39 µM | Neutrophils | TNF-α | [2][3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Caspase-3 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate and the assessment of its inhibition by this compound.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

-

This compound (stock solution in DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% Glycerol, 4 mM DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

-

96-well black, flat-bottom plates

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce apoptosis by adding the chosen agent and incubate for the desired time. Include a non-induced control group.

-

-

Cell Lysate Preparation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) containing the caspases.

-

-

Caspase Activity Assay:

-

In a 96-well black plate, add cell lysate to each well.

-

Add 2x Reaction Buffer to each well.

-

Add the caspase-3 substrate (Ac-DEVD-AMC) to each well to a final concentration of 50 µM.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with buffer and substrate only).

-

Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value for caspase-3 inhibition in the cellular context.

-

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol details the use of Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with an apoptosis inducer and this compound.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

1x Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Culture and treat cells with an apoptosis inducer in the presence or absence of this compound as described in the previous protocol.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells from the supernatant).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1x Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

-

Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and treated cell populations.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Signaling Pathways

This compound, as a pan-caspase inhibitor, broadly impacts the major apoptosis signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases (e.g., caspase-3, -6, and -7), which are responsible for the cleavage of cellular substrates and the execution of apoptosis.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). At the DISC, pro-caspase-8 is activated, which in turn can directly activate effector caspases or cleave Bid to tBid, thereby engaging the intrinsic pathway. This compound inhibits both the initiator caspase-8 and the downstream effector caspases.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then activates the effector caspases. This compound inhibits both the initiator caspase-9 and the effector caspases.

Conclusion

This compound remains a cornerstone tool for researchers studying apoptosis. Its cell-permeable nature and irreversible, broad-spectrum inhibition of caspases allow for the effective blockade of programmed cell death in a wide variety of experimental systems. While a more detailed quantitative profile of its inhibitory activity against individual caspases would be beneficial, its utility in elucidating the roles of caspases in health and disease is undisputed. The protocols and pathways detailed in this guide provide a solid foundation for the effective use of this compound in the laboratory. As research into the intricate mechanisms of cell death continues, the role of well-characterized inhibitors like this compound will remain critical for advancing our understanding and developing novel therapeutic strategies.

References

- 1. BOC-Asp(OMe)-FMK [Boc-D(OMe)-FMK] | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

- 6. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-D-FMK: A Technical Guide to its Role in Blocking Apoptotic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a multitude of pathological conditions, including cancer, autoimmune disorders, and neurodegenerative diseases. Central to the execution of apoptosis is a family of cysteine proteases known as caspases. This technical guide provides an in-depth exploration of Boc-D-FMK (Boc-Asp(OMe)-FMK), a cell-permeable, irreversible, and broad-spectrum caspase inhibitor. We will delve into its mechanism of action, its role in blocking the intrinsic and extrinsic apoptotic signaling pathways, and provide detailed experimental protocols for its application in apoptosis research.

Introduction to this compound

This compound is a widely utilized tool in apoptosis research due to its ability to effectively shut down the caspase cascade. Structurally, it is a synthetic peptide derivative that contains a fluoromethyl ketone (FMK) moiety, which irreversibly binds to the catalytic cysteine residue in the active site of caspases. The Boc (tert-butyloxycarbonyl) group enhances its cell permeability, allowing it to readily enter cells and inhibit intracellular caspases. As a pan-caspase inhibitor, this compound targets a wide range of caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), thereby blocking apoptosis triggered by diverse stimuli.

Mechanism of Action

This compound functions as an irreversible inhibitor of caspases. Its mechanism of action involves the fluoromethyl ketone group, which acts as a reactive electrophile. The catalytic cysteine residue in the active site of a caspase attacks the carbonyl carbon of the FMK group, leading to the formation of a stable thiohemiketal adduct. This covalent modification permanently inactivates the enzyme, thus halting the proteolytic cascade that culminates in apoptotic cell death.

Inhibition of Apoptotic Signaling Pathways

Apoptosis is primarily executed through two major signaling pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases. This compound, by virtue of its broad-spectrum inhibitory activity, effectively blocks both of these pathways.

The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas Ligand (FasL), to their corresponding death receptors on the cell surface. This ligation leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3. This compound intervenes by irreversibly inhibiting the activity of caspase-8, thereby preventing the activation of the executioner caspases and blocking the downstream events of the extrinsic pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage, growth factor withdrawal, or oxidative stress. These stimuli lead to changes in the mitochondrial outer membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Active caspase-9 subsequently cleaves and activates executioner caspases, like caspase-3. This compound effectively blocks the intrinsic pathway by inhibiting the activity of both the initiator caspase-9 and the executioner caspase-3.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various apoptosis models.

| Parameter | Cell Type | Apoptotic Stimulus | Value | Reference |

| IC50 | Neutrophils | TNF-α | 39 µM | [1][2][3] |

Experimental Protocols

To investigate the role of this compound in blocking apoptosis, several key experiments can be performed. Below are detailed methodologies for these assays.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the inhibitory effect of this compound on apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (stock solution in DMSO)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in culture plates.

-

Pre-treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce apoptosis using a specific stimulus (e.g., TNF-α, staurosporine).

-

Include a negative control (untreated cells) and a positive control (apoptosis inducer alone).

-

Incubate for the desired time period.

-

-

Cell Harvesting:

-

For adherent cells, gently detach them using trypsin-EDTA and neutralize with complete medium. For suspension cells, directly collect them.

-

Collect all cells, including those in the supernatant (which may contain apoptotic cells).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Caspase Activity Assay (Fluorometric)

Principle: This assay measures the activity of specific caspases using a fluorogenic substrate. The substrate consists of a specific peptide sequence recognized by the caspase, conjugated to a fluorescent reporter molecule (e.g., AFC or AMC). Upon cleavage by the active caspase, the fluorophore is released and its fluorescence can be measured.

Materials:

-

Cell lysates from treated and control cells

-

This compound

-

Caspase-3 (or other caspase) fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Lysis Buffer (e.g., 50 mM HEPES, 1% Triton X-100, 0.1% CHAPS, 1 mM DTT, 1 mM EDTA, pH 7.4)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Following treatment, harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in cold Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

-

Assay Reaction:

-

In a 96-well black microplate, add 50 µg of protein lysate to each well.

-

Add Assay Buffer to a final volume of 100 µL.

-

Add the caspase substrate to a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a fluorometric plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

Include a blank control (Lysis Buffer + Assay Buffer + substrate) to subtract background fluorescence.

-

Express the results as relative fluorescence units (RFU) or as fold-change compared to the control.

-

Western Blot Analysis of Cleaved Caspases and PARP

Principle: Western blotting can be used to detect the cleavage of caspases and their substrates, which is a hallmark of apoptosis. Pro-caspases are cleaved into smaller, active subunits. One of the key substrates of executioner caspases is Poly (ADP-ribose) polymerase (PARP), which is cleaved from its full-length form (116 kDa) into an 89 kDa fragment.

Materials:

-

Cell lysates from treated and control cells

-

This compound

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Prepare cell lysates as described in the caspase activity assay protocol.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities. A decrease in the pro-caspase or full-length PARP band and an increase in the cleaved fragments in the apoptosis-induced sample is expected. Treatment with this compound should prevent this cleavage.

-

Use a loading control, such as β-actin, to ensure equal protein loading.

-

Conclusion

This compound is an invaluable tool for the study of apoptosis. Its ability to act as a cell-permeable, irreversible, and broad-spectrum caspase inhibitor allows researchers to effectively block apoptotic signaling pathways and dissect the molecular mechanisms of programmed cell death. The experimental protocols provided in this guide offer a framework for utilizing this compound to investigate its anti-apoptotic effects and to explore the intricate regulation of the apoptotic machinery. A thorough understanding of its mechanism and proper experimental application will continue to advance our knowledge in various fields of biomedical research and drug development.

References

An In-depth Technical Guide to the Cell Permeability and Irreversibility of Boc-D-FMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-FMK (Boc-Asp(OMe)-FMK) is a widely utilized broad-spectrum inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[1][2][3] Its utility in cellular and in vivo studies hinges on two key properties: its ability to permeate cell membranes and its irreversible mechanism of action. This technical guide provides a comprehensive overview of these characteristics, supported by experimental methodologies and data, to aid researchers in the effective application of this compound.

Core Principles: Cell Permeability and Irreversible Inhibition

Cell Permeability: A Prodrug Approach

This compound is designed as a cell-permeable prodrug.[2] Its lipophilicity, which facilitates its passage across the plasma membrane, is enhanced by a methyl ester group on the aspartate residue.[2] Once inside the cell, cytoplasmic esterases cleave this methyl ester, trapping the now active and more polar inhibitor within the cell.[2] This intracellular activation mechanism ensures that this compound can effectively reach its cytosolic targets.

Irreversible Inhibition: Covalent Modification of the Catalytic Site

The irreversible nature of this compound's inhibitory activity is conferred by its fluoromethylketone (FMK) moiety.[2] Caspases are cysteine proteases, meaning they utilize a cysteine residue in their active site for catalysis. The FMK group of this compound acts as an electrophilic "warhead" that is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the active caspase. This results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, leading to permanent inactivation.[4][5]

Quantitative Data

While this compound is recognized as a pan-caspase inhibitor, its potency can vary against different caspase family members. The most frequently cited quantitative measure of its efficacy is in the context of inhibiting apoptosis in cellular assays.

| Assay | Cell Type | IC50 Value |

| Inhibition of TNF-α-stimulated apoptosis | Neutrophils | 39 µM |

Note: IC50 (half-maximal inhibitory concentration) values can vary depending on the specific experimental conditions, including cell type, substrate concentration, and incubation time.

Experimental Protocols

Assessment of Cell Permeability and Apoptosis Inhibition: Western Blotting for Cleaved Caspase-3

This protocol describes how to determine the effectiveness of this compound in preventing caspase activation within a cellular context by monitoring the cleavage of Caspase-3, a key executioner caspase.

a. Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved Caspase-3

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

b. Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Pre-treatment with this compound: Treat the cells with the desired concentrations of this compound (e.g., 10-100 µM) for 1-2 hours prior to inducing apoptosis. Include a vehicle control (DMSO).

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the culture medium and incubate for the appropriate time (e.g., 4-24 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane (if necessary) and re-probe for the loading control.

-

c. Expected Results: A decrease in the band intensity corresponding to cleaved Caspase-3 in the this compound-treated samples compared to the untreated, apoptosis-induced control would indicate that this compound is cell-permeable and effectively inhibiting caspase activation.

In Vitro Caspase Activity Assay

This protocol measures the direct inhibitory effect of this compound on caspase activity in a cell-free system.

a. Materials:

-

Recombinant active caspase (e.g., Caspase-3)

-

This compound

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3)

-

Assay buffer

-

96-well microplate

-

Fluorometric plate reader

b. Procedure:

-

Prepare Reagents: Dilute the recombinant caspase and the fluorogenic substrate in assay buffer to their working concentrations. Prepare serial dilutions of this compound.

-

Inhibitor Incubation: In a 96-well plate, add the recombinant caspase and different concentrations of this compound. Include a no-inhibitor control. Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Substrate Addition: Add the fluorogenic caspase substrate to all wells to initiate the reaction.

-

Fluorometric Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Confirmation of Irreversibility: Dialysis

This experiment aims to demonstrate that the inhibition by this compound is irreversible by attempting to remove the inhibitor from the enzyme-inhibitor complex.

a. Materials:

-

Recombinant active caspase

-

This compound

-

Reversible caspase inhibitor (as a control)

-

Dialysis tubing with an appropriate molecular weight cutoff

-

Large volume of assay buffer

-

Fluorogenic caspase substrate

-

Fluorometric plate reader

b. Procedure:

-

Inhibitor Incubation: Incubate the recombinant caspase with a concentration of this compound sufficient to achieve near-complete inhibition. In a separate tube, incubate the caspase with a reversible inhibitor as a control. Also, maintain an untreated enzyme control.

-

Dialysis: Place each of the enzyme-inhibitor mixtures and the untreated enzyme into separate dialysis tubes. Dialyze all samples against a large volume of assay buffer for an extended period (e.g., overnight) with several buffer changes. This will allow unbound and reversibly bound inhibitors to diffuse out of the dialysis tubing.

-

Activity Assay: After dialysis, recover the enzyme samples from the dialysis tubes. Measure the activity of each sample using the fluorogenic caspase substrate as described in Protocol 2.

c. Expected Results: The activity of the enzyme incubated with the reversible inhibitor should be restored to a level similar to the untreated control. In contrast, the enzyme incubated with this compound should remain inhibited, demonstrating the irreversible nature of the binding.[6]

Visualizations

Caption: Covalent modification of the catalytic cysteine in the caspase active site by the FMK group of this compound.

Caption: A typical workflow for evaluating the anti-apoptotic effects of this compound in a cell-based model.

Caption: this compound acts as a pan-caspase inhibitor, blocking both initiator and executioner caspases in apoptotic pathways.

Off-Target Effects and Considerations

While this compound is a potent pan-caspase inhibitor, it is important for researchers to be aware of potential off-target effects. The FMK pharmacophore has been shown to interact with other cysteine proteases. Notably, this compound can also inhibit cathepsins H and L.[2] Additionally, some studies have suggested that other pan-caspase inhibitors with similar structures, such as Z-VAD-FMK, may have off-target effects on non-caspase proteins like NGLY1, which could potentially induce autophagy.[7][8] Therefore, it is crucial to include appropriate controls in experiments and to consider the possibility of caspase-independent effects, especially when using high concentrations of the inhibitor.

Conclusion

This compound is a valuable tool for studying apoptosis and other caspase-mediated processes due to its cell permeability and irreversible mechanism of action. A thorough understanding of its properties, including its prodrug nature, covalent binding mechanism, and potential off-target effects, is essential for its effective and accurate application in research. The experimental protocols provided in this guide offer a starting point for investigating the cellular and biochemical effects of this potent inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 5. youtube.com [youtube.com]

- 6. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating Inflammation with Boc-D-FMK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Boc-D-FMK (Boc-Asp(OMe)-FMK), a potent research tool for investigating the complex role of caspases in inflammation. We will explore its mechanism of action, delve into the specific inflammatory pathways it modulates, and provide detailed experimental protocols and data interpretation guidelines for its effective use in the laboratory.

Introduction to this compound

This compound is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play critical roles in programmed cell death and inflammation.[1][2][3] Its chemical structure includes a methyl ester group that enhances cell permeability; once inside the cell, cytoplasmic esterases cleave this group, activating the inhibitor.[1] The fluoromethyl ketone (FMK) group then forms an irreversible covalent bond with the catalytic site of caspases, blocking their activity.[1] Due to its ability to inhibit a wide range of caspases, this compound is an invaluable tool for determining whether a biological process, particularly an inflammatory one, is caspase-dependent.

Mechanism of Action: Targeting the Engines of Cell Death and Inflammation

Caspases are central to two distinct forms of programmed cell death: apoptosis and pyroptosis. Understanding the differences between these pathways is crucial for interpreting data from experiments using this compound.

-

Apoptosis: A non-inflammatory, highly regulated process essential for tissue homeostasis.[4][5] It is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without triggering an inflammatory response.[4] This pathway is typically mediated by initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).

-

Pyroptosis: A highly inflammatory form of programmed cell death crucial for host defense against pathogens.[6][7] It is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs).[4][7] This pathway is primarily mediated by inflammatory caspases, particularly Caspase-1 .[8][9]

This compound, as a pan-caspase inhibitor, blocks both apoptotic and pyroptotic pathways, allowing researchers to probe the fundamental drivers of inflammation in various experimental models.[2]

The Inflammasome and Pyroptosis: A Key Target of this compound

A primary application of this compound in inflammation research is the study of pyroptosis, which is initiated by large cytosolic multi-protein complexes called inflammasomes.[10][11] The canonical NLRP3 inflammasome, for example, is assembled in response to a variety of pathogenic and endogenous danger signals.[12]

This assembly leads to the activation of pro-caspase-1.[13] Activated Caspase-1 has two major functions:

-

Cytokine Maturation: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[8][10][14]

-

Pyroptosis Execution: It cleaves a protein called Gasdermin D (GSDMD).[8][15] The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores that disrupt cellular homeostasis, lead to cell lysis, and facilitate the release of mature IL-1β and IL-18.[7][12]

By inhibiting Caspase-1, this compound can effectively block both the maturation of these key cytokines and the lytic cell death characteristic of pyroptosis.

Quantitative Data and Working Concentrations

Effective use of this compound requires careful dose-response optimization for each cell type and experimental condition. The following table summarizes key quantitative data reported in the literature.

| Parameter | Value | Context | Source(s) |

| IC₅₀ | 39 µM | Inhibition of TNF-α-stimulated apoptosis in neutrophils. | [1][3][16][17] |

| Working Conc. | 50 µM | Prevention of genistein-induced apoptosis in p815 cells. | [3] |

| Working Conc. | 25 - 100 µM | Inhibition of P. gingivalis-induced effects in HUVECs. | [18] |

| Working Conc. | 50 µM | Used in CRT-MG cells to evaluate apoptosis and IL-8 induction. | [19] |

| Working Conc. | 10 - 100 µM | Protection against Fas-mediated apoptosis in activated T cells. | [20] |

Note: These values serve as a starting point. It is critical to perform a dose-response curve to determine the optimal concentration for your specific experimental system while monitoring for off-target or cytotoxic effects.

Detailed Experimental Protocols

Here we provide two detailed protocols for using this compound to investigate distinct inflammatory processes.

This protocol details how to use this compound to determine if a pro-inflammatory stimulus induces caspase-1-dependent pyroptosis in macrophages (e.g., bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells).

Methodology:

-

Cell Culture: Plate macrophages at a suitable density in multi-well plates and allow them to adhere overnight.

-

Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β. A typical concentration is 100-500 ng/mL for 3-4 hours.

-

Inhibition: Remove LPS-containing media. Add fresh media containing this compound at the desired concentration (e.g., 50 µM) or a vehicle control (e.g., DMSO). Pre-incubate for 1 hour.

-

Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10-20 µM for 45-60 minutes) directly to the wells.

-

Sample Collection: Carefully collect the cell culture supernatant. Lyse the remaining adherent cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Analysis:

-

Cell Lysis: Use the collected supernatant to measure lactate dehydrogenase (LDH) release, a marker of membrane rupture.

-

Cytokine Release: Use the supernatant to quantify mature IL-1β levels via ELISA.

-

Protein Cleavage: Use the cell lysates to perform Western blotting for the cleaved (active) forms of Caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).

-

This protocol assesses the ability of this compound to block inflammatory signaling downstream of an apoptosis-inducing cytokine like TNF-α in endothelial cells.

Methodology:

-

Cell Culture: Plate endothelial cells (e.g., HUVECs) and grow to confluence.

-

Inhibition: Pre-treat the cells with this compound (e.g., 39-100 µM) or a vehicle control for 1-2 hours.

-

Stimulation: Add TNF-α (e.g., 10-20 ng/mL) to the media and incubate for the desired time (e.g., 6-24 hours).

-

Sample Collection:

-

For protein analysis, wash cells with cold PBS and lyse in an appropriate buffer.

-

For RNA analysis, lyse cells directly in a suitable RNA lysis buffer (e.g., TRIzol).

-

-

Analysis:

-

Apoptosis: Measure apoptosis via Annexin V/PI staining by flow cytometry or by Western blotting for cleaved Caspase-3 and cleaved PARP.[3][19]

-

Inflammatory Signaling: Assess the activation of the NF-κB pathway by Western blotting for phosphorylated IκBα.[2]

-

Gene Expression: Measure the mRNA levels of inflammatory adhesion molecules like ICAM-1 and VCAM-1 using RT-qPCR.[2]

-

Data Interpretation and Key Considerations

Interpreting results from experiments using this compound requires acknowledging its broad specificity.

-

Broad Specificity: A positive result (i.e., inhibition of an inflammatory outcome) demonstrates that the process is caspase-dependent . It does not, however, identify the specific caspase involved. To pinpoint a specific caspase like Caspase-1, follow-up experiments with more specific inhibitors (e.g., Z-YVAD-FMK for Caspase-1, Z-DEVD-FMK for Caspase-3) are recommended.[21][22]

-

Off-Target Effects: The FMK pharmacophore can interact with other cysteine proteases, such as cathepsins H and L, which could influence experimental outcomes.[1]

-

Cell Death Switching: In some contexts, blocking caspase-mediated apoptosis can shunt cells towards an alternative, pro-inflammatory cell death pathway called necroptosis.[23][24] It is therefore wise to assess markers of necroptosis (e.g., MLKL phosphorylation) if unexpected pro-inflammatory results are observed.

By carefully designing experiments and considering these factors, researchers can effectively leverage this compound to unravel the critical roles of caspases in the initiation and propagation of inflammation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. differencebetween.com [differencebetween.com]

- 5. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]

- 6. What are differences between necrosis, apoptosis, and pyroptosis? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Caspase 1 - Wikipedia [en.wikipedia.org]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. Caspase-1: the inflammasome and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase‐1 as a multifunctional inflammatory mediator: noncytokine maturation roles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 16. selleckchem.com [selleckchem.com]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

An In-Depth Technical Guide to Boc-D-FMK: A Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-FMK is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in apoptosis or programmed cell death. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in apoptosis research. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and neurobiology, aiding in the design and execution of experiments aimed at elucidating the role of caspases in various physiological and pathological processes.

Chemical Properties

This compound, also known as Boc-Asp(OMe)-FMK, is a chemically synthesized compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 187389-53-3, 634911-80-1 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₈FNO₅ | [1][2][3][4] |

| Molecular Weight | 263.26 g/mol | [2][3][4][5] |

| Appearance | Solid, Light yellow to yellow | [2][6] |

| Purity | ≥95% | [1] |

| Solubility | DMSO: ≥125 mg/mLEthanol: ≥41.65 mg/mLDMF: 30 mg/mLPBS (pH 7.2): 0.3 mg/mL | [1][3][4][7] |

| Storage | Store at -20°C for long-term stability (up to 12 months). Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [2][4][6] |

Mechanism of Action

This compound is a potent inhibitor of apoptosis. Its mechanism of action is centered on the irreversible inhibition of caspases.

The key features of its mechanism include:

-

Cell Permeability: The Boc (tert-butyloxycarbonyl) group and the methyl ester enhance the molecule's lipophilicity, allowing it to readily cross the cell membrane.[1]

-

Intracellular Activation: Once inside the cell, non-specific esterases cleave the methyl ester group, activating the inhibitor.[1]

-

Irreversible Caspase Inhibition: The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of caspases, leading to their irreversible inactivation.[7]

-

Broad-Spectrum Activity: this compound inhibits a wide range of caspases, making it a "pan-caspase" inhibitor. This includes initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[7][8]

-

Inhibition of Apoptotic Pathways: By blocking caspase activity, this compound effectively halts the downstream signaling cascade that leads to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and PARP cleavage.[6][7]

-

Effects on NF-κB Signaling: this compound has been shown to attenuate pro-inflammatory responses by reducing the activation of NF-κB and the phosphorylation of its inhibitor, IκBα.[3][7]

-

Inhibition of Other Proteases: The FMK pharmacophore can also interact with other cysteine proteases, such as cathepsins.[1]

Below is a diagram illustrating the mechanism of action of this compound in the context of TNF-α-induced apoptosis.

Caption: this compound inhibits TNF-α-induced apoptosis.

Experimental Protocols

The following are generalized protocols for the use of this compound in common cell-based assays. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

In Vitro Inhibition of Apoptosis

This protocol describes a general method for treating cultured cells with this compound to inhibit apoptosis induced by a stimulus.

| Step | Procedure | Notes |

| 1. Stock Solution Preparation | Prepare a 10-50 mM stock solution of this compound in sterile DMSO. | Store at -20°C or -80°C. |

| 2. Cell Seeding | Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency. | |

| 3. Pre-treatment | Pre-incubate the cells with the desired concentration of this compound (typically 10-100 µM) for 1-2 hours before inducing apoptosis. | The optimal pre-incubation time may vary. |

| 4. Apoptosis Induction | Add the apoptotic stimulus (e.g., TNF-α, staurosporine) to the culture medium containing this compound. | |

| 5. Incubation | Incubate the cells for the desired period to allow for apoptosis to occur in the control group. | |

| 6. Endpoint Analysis | Harvest the cells and analyze for markers of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, TUNEL assay, or Western blotting for cleaved caspases and PARP. |

Western Blotting for Caspase Inhibition

This protocol outlines the steps to assess the inhibitory effect of this compound on caspase activation and substrate cleavage.

| Step | Procedure | Notes |

| 1. Sample Preparation | Treat cells as described in the In Vitro Inhibition of Apoptosis protocol. | |

| 2. Cell Lysis | Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. | Keep samples on ice to prevent protein degradation. |

| 3. Protein Quantification | Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay). | |

| 4. SDS-PAGE and Transfer | Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. | |

| 5. Immunoblotting | Block the membrane and probe with primary antibodies against cleaved caspase-3, cleaved PARP, or other relevant apoptotic markers. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. | |

| 6. Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. |

In Vivo Administration

This protocol provides a general guideline for the preparation and administration of this compound in animal models.

| Step | Procedure | Notes |

| 1. Formulation | Prepare a stock solution of this compound in DMSO. For in vivo administration, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. | Ensure the final solution is clear. Gentle warming or sonication may be required. Prepare fresh on the day of use.[7] |

| 2. Dosing | The optimal dose will depend on the animal model and the specific application. Doses in the range of 1-10 mg/kg have been reported in the literature. | |

| 3. Administration | Administer the this compound solution via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. | |

| 4. Experimental Endpoint | Following treatment, tissues or cells of interest can be collected for analysis of apoptosis using methods such as immunohistochemistry for cleaved caspase-3 or TUNEL staining. |

Below is a workflow diagram for a typical in vitro experiment using this compound.

Caption: Workflow for in vitro apoptosis inhibition.

Conclusion

This compound is a valuable and widely used tool for studying the role of caspases in apoptosis. Its cell-permeable nature and broad-spectrum inhibitory activity make it suitable for a variety of in vitro and in vivo applications. By understanding its chemical properties and mechanism of action, and by employing the appropriate experimental protocols, researchers can effectively utilize this compound to investigate the intricate signaling pathways that govern programmed cell death.

References

- 1. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

The Pan-Caspase Inhibitor Boc-D-FMK Effectively Attenuates TNF-α-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effect of Boc-D-FMK on Tumor Necrosis Factor-alpha (TNF-α)-induced apoptosis. This compound, a cell-permeable, broad-spectrum, and irreversible caspase inhibitor, serves as a critical tool in the study of apoptosis by targeting the key enzymatic drivers of programmed cell death. This document outlines the molecular pathways involved, presents quantitative data on the inhibitory effects of this compound, and provides detailed experimental protocols for the assessment of its activity.

Introduction to TNF-α-Induced Apoptosis and Caspase Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation and the immune response. One of its key functions is the induction of apoptosis, or programmed cell death, through the extrinsic pathway. This process is critical for the removal of damaged or infected cells and for maintaining tissue homeostasis. The signaling cascade initiated by TNF-α culminates in the activation of a family of cysteine proteases known as caspases, which are the central executioners of the apoptotic program.

This compound (Boc-Asp(OMe)-FMK) is a widely used pan-caspase inhibitor. Its structure allows it to readily cross the cell membrane. Once inside the cell, cytoplasmic esterases cleave the methyl ester group, activating the inhibitor. The fluoromethyl ketone (FMK) moiety then irreversibly binds to the catalytic site of caspases, effectively blocking their activity and, consequently, inhibiting apoptosis. Understanding the interaction between this compound and the TNF-α signaling pathway is crucial for both basic research into apoptosis and the development of therapeutics targeting this process.

The TNF-α-Induced Apoptotic Signaling Pathway

The binding of TNF-α to its receptor, primarily TNFR1, initiates a series of protein-protein interactions that lead to the activation of initiator and executioner caspases.

As depicted in Figure 1, the binding of TNF-α to TNFR1 leads to the recruitment of the adaptor protein TRADD (TNF receptor-associated death domain). TRADD then recruits another adaptor protein, FADD (Fas-associated death domain). This complex serves as a platform for the recruitment and subsequent auto-catalytic activation of pro-caspase-8. Active caspase-8, an initiator caspase, then cleaves and activates downstream executioner caspases, most notably caspase-3. Active caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound exerts its anti-apoptotic effect by irreversibly binding to and inhibiting the activity of both initiator (caspase-8) and executioner (caspase-3) caspases.

Quantitative Analysis of this compound's Inhibitory Effect

The efficacy of this compound in preventing TNF-α-induced apoptosis has been quantified in various studies. The following tables summarize key data from a study by Cowburn et al. (2005) investigating the effect of this compound on human neutrophils.

Table 1: Dose-Dependent Inhibition of TNF-α-Induced Neutrophil Apoptosis by this compound

| This compound Concentration (µM) | TNF-α (200 U/mL) Induced Apoptosis (% of control) |

| 0 | 100 |

| 1 | ~80 |

| 10 | ~50 |

| 30 | ~20 |

| 100 | ~10 |

| 300 | <10 |

Data are estimations derived from graphical representations in Cowburn et al., 2005.

Table 2: IC50 Value for this compound in TNF-α-Stimulated Neutrophils

| Cell Type | Stimulus | Inhibitor | IC50 (µM) | Reference |

| Human Neutrophils | TNF-α | This compound | 39 | --INVALID-LINK-- |

These data clearly demonstrate that this compound inhibits TNF-α-induced apoptosis in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 39 µM in human neutrophils.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effect of this compound on TNF-α-induced apoptosis.

General Experimental Workflow

Isolation of Human Neutrophils

This protocol is based on the density gradient separation method.

Materials:

-

Anticoagulated (e.g., with heparin) whole human blood

-

Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™)

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+ free

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a 15 mL conical tube.

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper plasma and mononuclear cell layers.

-

Collect the neutrophil layer, which is typically found below the mononuclear cell layer and above the erythrocyte pellet.

-

Transfer the collected neutrophils to a new 50 mL conical tube and wash with an excess of HBSS.

-

Centrifuge at 350 x g for 10 minutes. Discard the supernatant.

-

To remove contaminating erythrocytes, resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

-

Add 10 mL of HBSS to stop the lysis and centrifuge at 250 x g for 5 minutes.

-

Discard the supernatant and wash the neutrophil pellet with HBSS.

-

Resuspend the final neutrophil pellet in an appropriate culture medium (e.g., RPMI 1640 with 10% FBS) and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

Induction of Apoptosis and Treatment with this compound

Materials:

-

Isolated human neutrophils

-

Culture medium (e.g., RPMI 1640 + 10% FBS)

-

Recombinant human TNF-α

-

This compound

-

DMSO (vehicle for this compound)

-

96-well culture plates

Procedure:

-

Seed the isolated neutrophils in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.

-

Prepare stock solutions of this compound in DMSO.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0, 1, 10, 30, 100, 300 µM) or vehicle (DMSO) for 30 minutes at 37°C in a 5% CO2 incubator.

-

Add TNF-α to the wells to a final concentration of 200 U/mL to induce apoptosis. Include control wells with no TNF-α.

-

Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

Assessment of Apoptosis by Morphology

Materials:

-

Cytospin centrifuge

-

Microscope slides

-

May-Grünwald-Giemsa stain

-

Light microscope

Procedure:

-

After the 6-hour incubation, collect the cells from each well.

-

Prepare cytospin slides by centrifuging the cell suspension onto a microscope slide.

-

Air-dry the slides and stain with May-Grünwald-Giemsa stain according to the manufacturer's instructions.

-

Examine the slides under a light microscope.

-

Count at least 200 cells per slide and determine the percentage of apoptotic cells based on characteristic morphological changes, such as cell shrinkage, chromatin condensation, and nuclear fragmentation.

Caspase-3 Activity Assay (Fluorometric)

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

After the 6-hour incubation, pellet the cells by centrifugation.

-

Lyse the cells by adding cell lysis buffer and incubating on ice for 10 minutes.

-

Centrifuge the lysates to pellet cellular debris.

-

Transfer the supernatant (containing the cytosolic proteins) to a 96-well black microplate.

-

Prepare a reaction mixture containing the caspase-3 substrate in assay buffer.

-

Add the reaction mixture to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

The fluorescence intensity is proportional to the caspase-3 activity.

Western Blot for Cleaved Caspase-8

Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Primary antibody against cleaved caspase-8

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

After treatment, lyse the cells in RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the cleaved (active) form of caspase-8 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The intensity of the band corresponding to cleaved caspase-8 indicates the level of its activation.

Conclusion

This compound is a potent inhibitor of TNF-α-induced apoptosis. By irreversibly binding to and inactivating caspases, it effectively blocks the downstream execution of the apoptotic program. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the mechanisms of apoptosis and for professionals involved in the development of novel therapeutics targeting cell death pathways. The use of this compound in well-defined experimental systems, such as the one described here, will continue to be instrumental in advancing our understanding of these fundamental biological processes.

Methodological & Application

Application Notes and Protocols for Boc-D-FMK in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of Boc-D-FMK in Apoptosis

This compound (Boc-Asp(OMe)-FMK) is a cell-permeable, broad-spectrum, and irreversible inhibitor of caspases, the key effector enzymes in the apoptotic cascade.[1][2][3] It is crucial for researchers to understand that This compound does not induce apoptosis . Instead, it is a critical tool used to inhibit apoptosis and to experimentally determine whether a specific cell death pathway is caspase-dependent.

By covalently binding to the catalytic site of activated caspases, this compound effectively blocks the downstream events of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3] This makes it an invaluable reagent for elucidating the mechanisms of action of novel therapeutic compounds, dissecting cell death signaling pathways, and serving as a negative control in apoptosis assays. In a typical experiment, cells are pre-treated with this compound before being challenged with an apoptosis-inducing agent. A reduction in apoptotic markers in the presence of this compound confirms that the cell death process is mediated by caspases.

Mechanism of Action: Caspase-Dependent Apoptosis

Apoptosis is a regulated process of programmed cell death executed by a family of cysteine proteases called caspases. These enzymes exist as inactive zymogens (procaspases) and are activated through two primary pathways:

-

The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

-

The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This pathway culminates in the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.

Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7. These caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound, as a pan-caspase inhibitor, blocks the activity of both initiator and executioner caspases, thereby halting the apoptotic process.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type and the apoptosis-inducing stimulus. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

| Parameter | Value | Cell Type | Inducing Agent | Reference |

| IC₅₀ | 39 µM | Neutrophils | TNF-α | [1][2][4] |

| Working Concentration | 10 µM | MCF7 and MDA-MB-231 cells | ω3-FFAs and ATRA | [1] |

| Working Concentration | 50 µM | p815 cells | Genistein | [1] |

| Working Concentration | 50 µM | Activated T cells | Anti-Fas | [5] |

| Working Concentration | 10-100 µM | PC12 cells | Htt Q103 | [6] |

Experimental Protocols

Reagent Preparation: this compound Stock Solution

-

Source: this compound is supplied as a lyophilized powder.[7]

-

Solubility: It is soluble in DMSO (≥11.65 mg/mL) and Ethanol (≥41.65 mg/mL), but insoluble in water.[8]

-

Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for 1 mg of this compound (MW: 263.26 g/mol ), add 380 µL of DMSO.

-

Storage: Store the stock solution in single-use aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[8]

Protocol: Inducing Apoptosis with Staurosporine and Inhibition by this compound

This protocol describes a general method for inducing apoptosis using staurosporine and using this compound to confirm the involvement of caspases. Staurosporine is a potent, albeit non-selective, protein kinase inhibitor that reliably induces apoptosis in a wide variety of cell lines.[9]

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa, SH-SY5Y)

-

Complete cell culture medium

-

Staurosporine (1 mg/mL stock in DMSO)

-

This compound (10 mM stock in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for apoptosis detection (e.g., Annexin V/PI kit, Caspase-3 activity assay kit)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the logarithmic growth phase and are sub-confluent at the time of treatment. Allow cells to adhere overnight.

-

This compound Pre-treatment:

-

Prepare working solutions of this compound and vehicle (DMSO) in complete culture medium.

-

Aspirate the old medium from the cells.

-

Add the medium containing this compound (e.g., final concentration of 50 µM) to the designated "Inhibitor" wells.

-

Add the medium containing an equivalent volume of DMSO to the "Apoptosis Inducer" and "Untreated Control" wells.

-

Incubate the plates at 37°C in a CO₂ incubator for 1-2 hours.

-

-

Apoptosis Induction:

-

Incubation: Incubate the cells for a pre-determined time course (e.g., 3, 6, 12, or 24 hours). The optimal time will vary depending on the cell line.[7]

-

Cell Harvesting and Analysis: Following incubation, harvest the cells for analysis using one or more of the methods described below. For adherent cells, be sure to collect both the cells in the supernatant (which may have detached due to apoptosis) and the adherent cells.

Apoptosis Detection Methods

A. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This is a common method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

-

Protocol:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[11]

-

Add 5 µL of fluorochrome-conjugated Annexin V.[12]

-

Add 5 µL of PI staining solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.[11]

-

Analyze by flow cytometry within one hour.[11]

-

-

Expected Results:

-

Untreated Control: Majority of cells are Annexin V-negative and PI-negative.

-

Staurosporine-treated: Increased populations of Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis/necrosis) cells.

-

This compound + Staurosporine-treated: A significant reduction in the apoptotic populations compared to staurosporine treatment alone.

-

B. Caspase-3 Activity Assay

This assay directly measures the activity of the key executioner caspase.

-

Principle: This assay uses a synthetic peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

-

Protocol (Colorimetric):

-

Harvest 1-5 x 10⁶ cells and lyse them using the chilled lysis buffer provided in the assay kit.

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

Add 50-200 µg of protein to each well of a 96-well plate.

-

Add 5 µL of the DEVD-pNA substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 400-405 nm using a microplate reader.[13]

-

-

Expected Results: Staurosporine treatment should lead to a significant increase in caspase-3 activity, which should be attenuated in cells pre-treated with this compound.

C. Western Blot for Cleaved PARP

-

Principle: Poly (ADP-ribose) polymerase (PARP) is a 116 kDa nuclear protein that is a primary substrate for active caspase-3. During apoptosis, PARP is cleaved into an 89 kDa fragment. Detecting this fragment by Western blot is a reliable marker for apoptosis.[14]

-

Protocol:

-

Harvest cells and prepare whole-cell lysates.

-

Determine protein concentration and normalize samples.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment).

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

-

Expected Results: A distinct 89 kDa band for cleaved PARP should be visible in lysates from staurosporine-treated cells.[5] This band should be absent or significantly reduced in lysates from untreated cells and cells treated with this compound plus staurosporine.[5]

Conclusion

This compound is an essential tool for apoptosis research, serving as a potent and irreversible pan-caspase inhibitor. Its proper use allows for the definitive characterization of caspase-dependent cell death mechanisms. By combining apoptosis-inducing agents with this compound and utilizing robust detection methods, researchers can accurately dissect the intricate signaling pathways that govern programmed cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: Boc-D-FMK Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-FMK (Boc-Asp(OMe)-FMK) is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.[1][2][3] Its mechanism involves the fluoromethyl ketone (FMK) group, which irreversibly binds to the catalytic site of activated caspases, thereby blocking the apoptotic signaling cascade.[3] The compound includes a methyl ester group that enhances its cell permeability; once inside the cell, cytoplasmic esterases cleave this group to activate the inhibitor.[1]